molecular formula C19H18N2O2S B263263 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B263263
M. Wt: 338.4 g/mol
InChI Key: WNELSMDSBNAZAI-UHFFFAOYSA-N
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Description

2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is an organic compound that features a unique combination of an isoquinoline moiety, a sulfanyl group, and a methoxybenzyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:

  • Formation of Isoquinoline Sulfanyl Intermediate

      Starting Material: Isoquinoline

      Reagent: Thiolating agent (e.g., thiourea or thiol)

      Conditions: Acidic or basic medium, often under reflux conditions

  • Acetamide Formation

      Starting Material: 4-methoxybenzylamine

      Reagent: Acetyl chloride or acetic anhydride

      Conditions: Basic medium, typically using a base like triethylamine

  • Coupling Reaction

      Starting Materials: Isoquinoline sulfanyl intermediate and 4-methoxybenzyl acetamide

      Reagent: Coupling agent (e.g., EDCI, DCC)

      Conditions: Solvent such as dichloromethane or DMF, room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Sulfoxides or sulfones

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvents, low to moderate temperatures

      Products: Reduced forms of the isoquinoline or sulfanyl groups

  • Substitution

      Reagents: Halogenating agents or nucleophiles

      Conditions: Solvents like dichloromethane or acetonitrile, room temperature to reflux

      Products: Substituted derivatives at the isoquinoline or benzyl positions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

    Solvents: Dichloromethane, DMF, acetonitrile

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to specific receptors, altering their function.

    Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxyphenyl)acetamide
  • 2-(1-isoquinolylsulfanyl)-N~1~-(4-ethoxybenzyl)acetamide
  • 2-(1-isoquinolylsulfanyl)-N~1~-(4-methylbenzyl)acetamide

Uniqueness

2-(ISOQUINOLIN-1-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22)

InChI Key

WNELSMDSBNAZAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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